molecular formula C7H6N2O2 B1505957 4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one CAS No. 270902-36-8

4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one

Cat. No. B1505957
CAS RN: 270902-36-8
M. Wt: 150.13 g/mol
InChI Key: RVCPUGGZZIWUCR-UHFFFAOYSA-N
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Description

4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one is a derivative of pyridazine . Pyridazine is an aromatic, heterocyclic, organic compound with the molecular formula C4H4N2. It contains a six-membered ring with two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are similar to 4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one, has been extensively studied . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .


Molecular Structure Analysis

The molecular structure of 4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one is similar to that of pyridazine, which is an aromatic, heterocyclic, organic compound with the molecular formula C4H4N2. It contains a six-membered ring with two adjacent nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively studied . These reactions include Lewis acid-mediated inverse electron demand Diels-Alder reaction, unexpected C-C bond cleavage in the absence of metal, Cu (II)-catalyzed aerobic 6- endo - trig cyclizations, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one are similar to those of pyridazine. Pyridazine is a colorless liquid with a boiling point of 208 °C .

Scientific Research Applications

Synthesis and Structural Studies

  • NMR Study of Derivatives : Sinkkonen et al. (2002) synthesized hydrazino derivatives of pyrazolo[1,2-a]pyridazine and pyrazolo[1,2-b]phthalazine, closely related to 4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one, and studied their properties using NMR spectroscopy, revealing various structural variations including ring-chain tautomerism (Sinkkonen et al., 2002).

  • Synthesis Techniques : Mchattie et al. (1992) explored different synthesis methods for pyrrolo[1,2-b]pyridazin-6(5H)-ones, providing insights into the chemical reactivity and formation pathways of such compounds (Mchattie et al., 1992).

  • Copper(II)-Catalyzed Synthesis : Tan et al. (2015) developed a copper(II)-catalyzed method for synthesizing 2-substituted pyrrolo[1,2-b]pyridazin-4(1H)-ones, a strategy beneficial for drug discovery and material science applications (Tan et al., 2015).

Pharmaceutical and Biological Research

  • Antiproliferative and Antiviral Activity : Meade et al. (1993) synthesized derivatives of pyrrolo[2,3-d]pyridazin-7(6H)-one and evaluated their antiproliferative and antiviral activities, indicating the potential of these compounds in cancer and viral treatment research (Meade et al., 1993).

  • Optical Spectroscopic Characteristics : Vasilescu et al. (2008) investigated new pyrrolo[1,2-b]pyridazine derivatives using spectroscopic methods and electronic structure calculations, highlighting their potential in developing fluorescent materials (Vasilescu et al., 2008).

  • Corrosion Inhibition of Copper : Zarrouk et al. (2012) used density functional theory calculations to study the inhibitory action of pyridazine derivatives on copper corrosion, demonstrating their potential as corrosion inhibitors (Zarrouk et al., 2012).

Other Applications

  • Iron Chelators Synthesis : Ma et al. (2014) synthesized pyridazine-based iron chelators, contributing to the design of ligands with high iron(III) affinity and low iron(II) affinity, relevant for medical applications (Ma et al., 2014).

  • Inhibitors of HCV NS5B Polymerase : Ruebsam et al. (2008) discovered hexahydro-pyrrolo and hexahydro-1H-pyrido[1,2-b]pyridazin-2-one analogs as potent inhibitors of HCV NS5B polymerase, highlighting their significance in antiviral research (Ruebsam et al., 2008).

  • Synthesis and Reactivity Studies : Schober et al. (1990) explored the halogenation of 2-aryl-5-hydroxy-pyridazin-3(2H)-ones, contributing to the understanding of the reactivity and potential applications of such compounds (Schober et al., 1990).

Future Directions

The research on 1H-pyrrolo[2,3-b]pyridine derivatives is ongoing, with a focus on developing a class of these derivatives targeting FGFR with development prospects . This suggests that 4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one and its derivatives could have potential applications in cancer therapy .

properties

IUPAC Name

4-hydroxy-1H-pyrrolo[1,2-b]pyridazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-6-4-7(11)8-9-3-1-2-5(6)9/h1-4,10H,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCPUGGZZIWUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716201
Record name 4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one

CAS RN

270902-36-8
Record name 4-Hydroxypyrrolo[1,2-b]pyridazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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